molecular formula C23H23NO5S B229443 2-(2-Ethylanilino)-2-oxoethyl 3-(2-naphthylsulfonyl)propanoate

2-(2-Ethylanilino)-2-oxoethyl 3-(2-naphthylsulfonyl)propanoate

Cat. No. B229443
M. Wt: 425.5 g/mol
InChI Key: DANVTJAFGIRVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethylanilino)-2-oxoethyl 3-(2-naphthylsulfonyl)propanoate, also known as EPNP, is a chemical compound that has been extensively studied for its potential applications as a research tool in the field of biochemistry. This compound is a derivative of the amino acid proline, and it has been shown to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-Ethylanilino)-2-oxoethyl 3-(2-naphthylsulfonyl)propanoate involves the inhibition of proteases by binding to their active sites. This binding prevents the proteases from carrying out their normal functions, which can provide valuable insights into the role of these enzymes in various biological processes.
Biochemical and Physiological Effects:
2-(2-Ethylanilino)-2-oxoethyl 3-(2-naphthylsulfonyl)propanoate has been shown to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of several important proteases, including trypsin and chymotrypsin. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-Ethylanilino)-2-oxoethyl 3-(2-naphthylsulfonyl)propanoate is that it is a highly specific inhibitor of proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of 2-(2-Ethylanilino)-2-oxoethyl 3-(2-naphthylsulfonyl)propanoate is that it can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 2-(2-Ethylanilino)-2-oxoethyl 3-(2-naphthylsulfonyl)propanoate. For example, it may be possible to develop new derivatives of 2-(2-Ethylanilino)-2-oxoethyl 3-(2-naphthylsulfonyl)propanoate that exhibit even greater specificity for certain types of proteases. Additionally, 2-(2-Ethylanilino)-2-oxoethyl 3-(2-naphthylsulfonyl)propanoate may be useful in the development of new drugs for the treatment of inflammatory conditions or other diseases that involve the activity of proteases. Overall, 2-(2-Ethylanilino)-2-oxoethyl 3-(2-naphthylsulfonyl)propanoate is a valuable tool for scientific research and has the potential to contribute to a wide range of important discoveries in the field of biochemistry.

Synthesis Methods

The synthesis of 2-(2-Ethylanilino)-2-oxoethyl 3-(2-naphthylsulfonyl)propanoate can be achieved through a multi-step process that involves several chemical reactions. One common method involves the reaction of proline with ethyl chloroformate to produce N-carboxyethyl proline, which is then reacted with ethyl anthranilate to form 2-(2-ethylanilino)-2-oxoethyl proline. This compound is then reacted with 2-naphthylsulfonyl chloride to produce 2-(2-Ethylanilino)-2-oxoethyl 3-(2-naphthylsulfonyl)propanoate.

Scientific Research Applications

2-(2-Ethylanilino)-2-oxoethyl 3-(2-naphthylsulfonyl)propanoate has been used extensively in scientific research as a tool for studying the mechanisms of action of various enzymes and other biochemical processes. It has been shown to be particularly useful in the study of proteases, which are enzymes that are involved in the breakdown of proteins.

properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

[2-(2-ethylanilino)-2-oxoethyl] 3-naphthalen-2-ylsulfonylpropanoate

InChI

InChI=1S/C23H23NO5S/c1-2-17-7-5-6-10-21(17)24-22(25)16-29-23(26)13-14-30(27,28)20-12-11-18-8-3-4-9-19(18)15-20/h3-12,15H,2,13-14,16H2,1H3,(H,24,25)

InChI Key

DANVTJAFGIRVLJ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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